1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione

Catalog No.
S14024373
CAS No.
M.F
C10H8BrFN2O2
M. Wt
287.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4...

Product Name

1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione

IUPAC Name

1-(3-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

InChI

InChI=1S/C10H8BrFN2O2/c11-7-5-6(1-2-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4H2,(H,13,15,16)

InChI Key

QIONGIVQHNAHAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)F)Br

1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione is an organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring and a phenyl group substituted with both bromine and fluorine atoms. Its molecular formula is C10H8BrFN2O2, and it has a molecular weight of 287.09 g/mol. The compound exhibits properties typical of heterocyclic compounds, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Research indicates that 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione possesses potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of halogen substituents (bromine and fluorine) on the phenyl ring may enhance its biological activity by influencing its interaction with biological targets such as enzymes and receptors .

The synthesis of 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves several steps:

  • Formation of the Hexahydropyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Fluorination: The introduction of bromine and fluorine can be accomplished through electrophilic aromatic substitution reactions on the phenyl ring.
  • Final Product Isolation: Purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity .

1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic applications, particularly in drug development targeting various diseases.
  • Material Science: Utilized in developing advanced materials due to its unique chemical properties .

Interaction studies involving 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione focus on its binding affinity to specific biological targets. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways or modulate receptor activities, which could lead to therapeutic effects. Further studies are required to elucidate the precise mechanisms of action and interactions with biomolecules.

Several compounds share structural similarities with 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dioneC11H11BrN2O3Contains a methoxy group instead of fluorine
1-(3-Bromo-4-ethoxy-phenyl)hexahydropyrimidine-2,4-dioneC12H13BrN2O3Ethoxy group provides different electronic properties
1-(3-Bromo-4-chlorophenyl)hexahydropyrimidine-2,4-dioneC10H8BrClN2O2Contains chlorine instead of fluorine

The presence of both bromine and fluorine in 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione contributes to its unique reactivity and potential biological activity compared to other similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.97532 g/mol

Monoisotopic Mass

285.97532 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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